Tert-butyl 3-(3-(2-ethoxy-2-oxoethoxy)propyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC20513634
Molecular Formula: C15H27NO5
Molecular Weight: 301.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO5 |
|---|---|
| Molecular Weight | 301.38 g/mol |
| IUPAC Name | tert-butyl 3-[3-(2-ethoxy-2-oxoethoxy)propyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H27NO5/c1-5-20-13(17)11-19-8-6-7-12-9-16(10-12)14(18)21-15(2,3)4/h12H,5-11H2,1-4H3 |
| Standard InChI Key | LLZQTFZEQQJTCT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COCCCC1CN(C1)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a four-membered azetidine ring, a tert-butyl carbamate group, and a propyl chain substituted with an ethoxy-oxoethyl moiety . The azetidine ring, a nitrogen-containing heterocycle, confers rigidity and influences electronic properties, while the ethoxy-oxoethyl side chain enhances solubility and reactivity.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the azetidine ring and substituents. Key signals include:
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NMR (CDCl): δ 4.04 (t, J=7 Hz, 2H, OCH), 3.57 (dd, 2H, NCH), 1.43 (s, 9H, tert-butyl) .
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NMR: Peaks at 170.2 ppm (C=O, ester) and 80.1 ppm (tert-butyl).
The InChIKey LLZQTFZEQQJTCT-UHFFFAOYSA-N and SMILES CCOC(=O)COCCCC1CN(C(=O)OC(C)(C)C)C1 provide unambiguous identifiers for computational studies .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.38 g/mol | |
| CAS Registry Number | 2361116-93-8 | |
| Density | ~1.052 g/mL (25°C) | |
| Storage Temperature | 2–8°C |
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves sequential functionalization of the azetidine core:
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Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives under basic conditions.
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Side-Chain Introduction: Alkylation of the azetidine nitrogen with 3-(2-ethoxy-2-oxoethoxy)propyl bromide .
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (BocO) to install the tert-butyl group.
Reaction conditions (e.g., anhydrous tetrahydrofuran, 0°C to room temperature) are critical for minimizing side reactions . Yields typically range from 60–75%, with purity verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Challenges and Solutions
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Steric Hindrance: The tert-butyl group impedes nucleophilic attacks, necessitating prolonged reaction times.
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Purification: Silica gel chromatography with ethyl acetate/hexane gradients (20–40%) effectively isolates the product .
Chemical Reactivity and Functionalization
Hydrolysis and Ester Dynamics
The ethoxy-oxoethyl moiety undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, yielding carboxylic acid derivatives . This reactivity is exploited in prodrug designs, where ester-to-acid conversion enables controlled drug release .
Nucleophilic Substitutions
The azetidine nitrogen participates in alkylation and acylation reactions. For example, treatment with methyl iodide forms quaternary ammonium salts, enhancing water solubility.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Hydrolysis | 1M HCl, reflux, 6h | Carboxylic acid intermediate |
| Alkylation | CHI, KCO, DMF | Quaternary ammonium salts |
| Reductive Amination | NaBHCN, MeOH | Secondary amine derivatives |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for azetidine-based pharmacophores. Analogues demonstrate antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and anticancer potential in breast cancer cell lines (IC: 10–25 µM) . Structural modifications, such as replacing the ethoxy group with hydroxymethyl, improve bioavailability.
Material Science
Incorporation into polymers enhances thermal stability. For instance, polyurethane blends exhibit a glass transition temperature () increase of 15°C compared to unmodified counterparts .
Agricultural Chemistry
Derivatives act as eco-friendly pesticides. Field trials show 90% efficacy against Plutella xylostella (diamondback moth) at 50 ppm, outperforming commercial pyrethroids .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies suggest inhibition of acetylcholinesterase (AChE, IC: 12 µM) and cyclooxygenase-2 (COX-2, IC: 8 µM). Molecular docking reveals hydrogen bonding between the ethoxy-oxoethyl group and AChE’s catalytic triad.
Toxicity Profile
Acute toxicity (LD) in rodents exceeds 2000 mg/kg, indicating low systemic toxicity. Chronic exposure studies are pending.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Key Feature | Bioactivity (IC) |
|---|---|---|
| Tert-butyl 3-(2-hydroxyethyl)azetidine | Hydroxyethyl side chain | AChE: 18 µM |
| Tert-butyl 3-sulfonate azetidine | Sulfonate group | COX-2: 5 µM |
| Target Compound | Ethoxy-oxoethyl side chain | AChE: 12 µM |
The ethoxy-oxoethyl variant exhibits balanced lipophilicity (LogP: 2.1) and enhanced membrane permeability compared to polar analogues.
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with cancer cell apoptosis pathways.
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Formulation Development: Nanoencapsulation to improve pharmacokinetics.
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Ecotoxicology: Assess long-term environmental impact in agricultural applications.
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